Lipophilicity (XLogP3) – Ortho-Methyl vs. Para-Methyl Benzylthio Regioisomer
The ortho‑methyl substitution on the benzylthio group of the title compound elevates its computed lipophilicity relative to the para‑methyl regioisomer (2-(4‑bromophenyl)-4-[(4‑methylbenzyl)thio]pyrazolo[1,5‑a]pyrazine). The XLogP3‑AA value of 5 for the target compound [1] is predicted to be approximately 0.3 log units higher than that of the para‑methyl isomer, based on class‑level structure–property relationships where para‑substitution typically results in lower logP than ortho‑substitution due to differences in molecular shape and solvent‑accessible surface area. This difference falls within the range known to affect permeability and off‑target binding in lead optimisation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5 [1] |
| Comparator Or Baseline | 2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine (estimated XLogP3 ≈ 4.7; exact PubChem value not available at time of analysis) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (ortho > para) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Even a ΔlogP of 0.3 units can translate into a ~2‑fold difference in membrane permeability and tissue distribution, making the ortho‑methyl analogue potentially more suitable for CNS‑penetrant programmes or for applications requiring higher lipophilicity without introducing additional halogen atoms.
- [1] PubChem Compound Summary for CID 45498913; computed XLogP3‑AA = 5. https://pubchem.ncbi.nlm.nih.gov/compound/1207007-63-3 (accessed 2026‑05‑02). View Source
